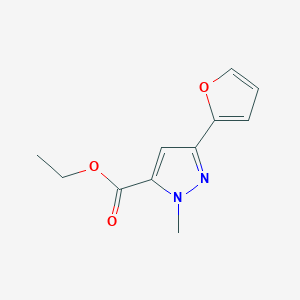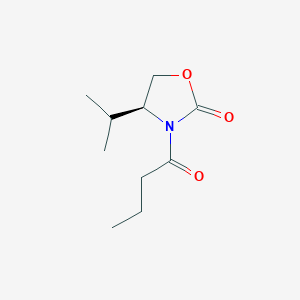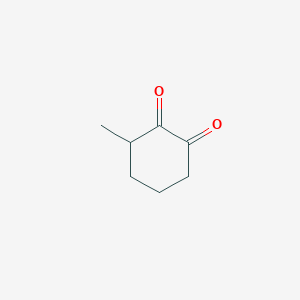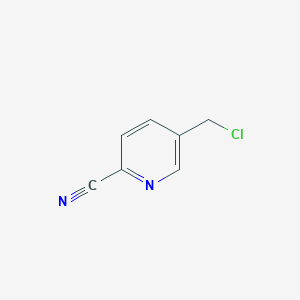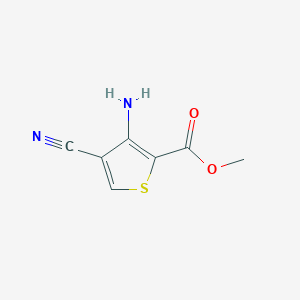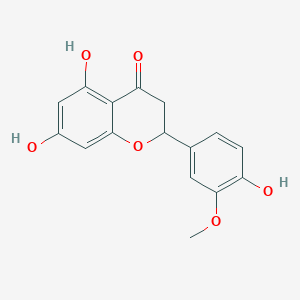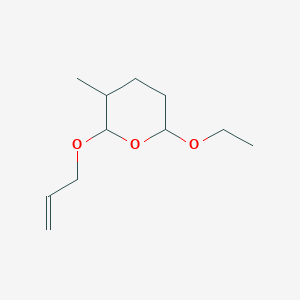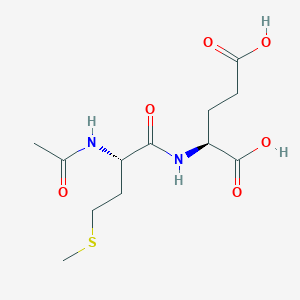
4,4,5-Trimethyl-2-methylidene-3H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5-Trimethyl-2-methylidene-3H-pyrrole, also known as TMP, is a chemical compound that belongs to the pyrrole family. It is a colorless liquid that has a unique chemical structure. TMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
作用機序
The mechanism of action of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also induces apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer and neurodegenerative diseases. Furthermore, this compound has been shown to enhance the activity of antioxidant enzymes, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in lab experiments is its high purity. It can be easily synthesized and purified, which makes it ideal for use in various applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. One potential application is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, this compound can potentially be used in the development of new materials, including polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized and purified, and has been extensively studied for its potential applications in pharmaceuticals and materials science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
4,4,5-Trimethyl-2-methylidene-3H-pyrrole can be synthesized through different methods, including the reaction of 2,3-dimethyl-1,3-butadiene with sulfuric acid and the reaction of 2,3-dimethyl-1,3-butadiene with oxalyl chloride. The latter method is more commonly used as it provides a higher yield and is more efficient.
科学的研究の応用
4,4,5-Trimethyl-2-methylidene-3H-pyrrole has been extensively studied for its potential applications in pharmaceuticals. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases.
特性
CAS番号 |
110466-35-8 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
4,4,5-trimethyl-2-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h1,5H2,2-4H3 |
InChIキー |
LXZNKRDDAXTVIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)CC1(C)C |
正規SMILES |
CC1=NC(=C)CC1(C)C |
同義語 |
2H-Pyrrole,3,4-dihydro-4,4,5-trimethyl-2-methylene-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







